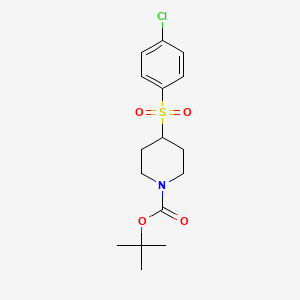

tert-Butyl 4-((4-chlorophenyl)sulfonyl)piperidine-1-carboxylate

Description

tert-Butyl 4-((4-chlorophenyl)sulfonyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position and a 4-chlorophenylsulfonyl substituent at the 4-position of the piperidine ring. The sulfonyl group confers strong electron-withdrawing properties, while the 4-chlorophenyl moiety introduces steric bulk and additional electronic effects. This compound is likely used as an intermediate in pharmaceutical synthesis, leveraging its stability and reactivity for functionalization. Its molecular formula is C₁₅H₂₀ClNO₄S, with a molecular weight of 345.52 g/mol (calculated from constituent atomic masses).

Properties

IUPAC Name |

tert-butyl 4-(4-chlorophenyl)sulfonylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClNO4S/c1-16(2,3)22-15(19)18-10-8-14(9-11-18)23(20,21)13-6-4-12(17)5-7-13/h4-7,14H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIOIWMKXKAAXTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20455598 | |

| Record name | tert-Butyl 4-(4-chlorobenzene-1-sulfonyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20455598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333954-88-4 | |

| Record name | tert-Butyl 4-(4-chlorobenzene-1-sulfonyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20455598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

tert-Butyl 4-((4-chlorophenyl)sulfonyl)piperidine-1-carboxylate (CAS No. 333954-88-4) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H22ClNO4S

- Molecular Weight : 359.874 g/mol

- IUPAC Name : this compound

- Purity : Typically >97% in commercial preparations .

The biological activity of this compound primarily involves its interaction with specific molecular targets in biological systems. The sulfonyl group in the compound can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This compound is also known to interact with cellular pathways involved in signal transduction and metabolic processes.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Activity : Preliminary studies suggest that the compound may have anticancer properties, particularly through the inhibition of cell proliferation in various cancer cell lines. For instance, it has been shown to inhibit the growth of certain tumor cells by inducing apoptosis and affecting cell cycle progression .

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases linked to these pathways.

- Antimicrobial Properties : Some derivatives of piperidine-based compounds have shown antimicrobial activity against various bacterial strains, suggesting a potential role in developing new antibiotics .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Inhibits metabolic enzymes | |

| Antimicrobial | Exhibits activity against Gram-positive bacteria |

Case Study Example

In a study examining the effects of various piperidine derivatives, this compound was found to exhibit significant inhibitory effects on cell proliferation in MDA-MB-231 (triple-negative breast cancer) cells. The compound demonstrated an IC50 value indicating effective concentration levels required for significant inhibition, suggesting its potential as a therapeutic agent against aggressive cancer types .

Scientific Research Applications

Synthesis of Bioactive Compounds

Tert-butyl 4-((4-chlorophenyl)sulfonyl)piperidine-1-carboxylate serves as an important intermediate in the synthesis of various bioactive compounds. Its sulfonamide functionality is particularly useful in the development of pharmaceuticals targeting different biological pathways.

Antimicrobial Agents

Research has indicated that derivatives of piperidine compounds exhibit antimicrobial properties. The incorporation of the chlorophenylsulfonyl group may enhance the efficacy of these compounds against resistant bacterial strains, making them candidates for antibiotic development .

Inhibitors of β-lactamase

The compound is studied for its potential role as an inhibitor of β-lactamase enzymes. These enzymes confer resistance to β-lactam antibiotics, and inhibitors can restore the effectiveness of these drugs in treating bacterial infections. This application is critical in addressing antibiotic resistance, a growing global health concern .

Case Studies

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares tert-Butyl 4-((4-chlorophenyl)sulfonyl)piperidine-1-carboxylate with five analogous piperidine derivatives:

Research Findings and Data Gaps

- Biological Activity: No direct data on the target compound’s biological activity is available. However, fluorinated analogs (e.g., ) are often explored for CNS drug development due to blood-brain barrier penetration.

- Ecological Impact: Limited ecotoxicological data exists for these compounds , highlighting the need for further environmental studies.

- Thermal Stability: Sulfonyl groups generally improve thermal stability, suggesting the target compound may withstand harsher reaction conditions compared to amino or hydroxy-substituted analogs.

Preparation Methods

Synthesis of tert-Butyl 4-Vinylpiperidine-1-Carboxylate (Intermediate)

An important intermediate in the synthesis is tert-butyl 4-vinylpiperidine-1-carboxylate, which can be prepared by the following method:

- Reflux a mixture of tert-butyl 4-vinylpiperidine-1-carboxylate (20 mmol), methyltriphenylphosphonium bromide (40 mmol), and 1,8-diazabicyclo[5.4.0]undec-7-ene (40 mmol) in acetonitrile (350 mL) overnight.

- After cooling, dilute with ethyl acetate, wash with water and brine, dry over sodium sulfate, and concentrate.

- Purify by silica-gel chromatography to obtain the olefin intermediate in approximately 80% yield.

Preparation of Alkyl–Aryl Sulfones (Sulfonylation Step)

The sulfonyl group introduction is commonly achieved via alkyl–aryl sulfone formation. Three general procedures are employed depending on the starting materials:

| Procedure | Starting Material | Oxidant | Key Conditions | Notes |

|---|---|---|---|---|

| A | Aryl thiol + alkyl halide | Potassium permanganate (KMnO4) | Oxidation in acetic acid at room temperature | Yields moderate; sulfone isolated by chromatography or recrystallization |

| B | Aryl thiol + alkyl halide | Oxone® (potassium peroxymonosulfate) | Oxidation in 1:1 THF/methanol at 60 °C | Alternative to KMnO4 with similar outcomes |

| C | Aryl sulfonyl chloride | Sodium sulfite and sodium bicarbonate | Aryl sulfinate intermediate formed in water, then reacted with alkyl halide in DMF | Efficient conversion via sulfinate salt intermediate |

These procedures involve initial formation of alkyl–aryl sulfides followed by oxidation to sulfones, which are key to installing the sulfonyl group on the aromatic ring.

Photochemical Alkyl–Arylation of Olefins (Advanced Functionalization)

A recent method involves photochemical alkyl–arylation of olefins, which can be adapted for sulfonylated piperidines:

- Mix alkyl–aryl sulfone (0.8 mmol), olefin (3 equiv), finely ground potassium phosphate (3 equiv), Ru(dMebpy)3(PF6)2 photocatalyst (1 mol%), and acetonitrile (2 mL).

- Degas under nitrogen, irradiate with 440 nm blue LED light at room temperature for 48 hours.

- Work up by extraction and purify by silica-gel chromatography.

This method allows for the formation of C–C bonds adjacent to sulfonyl groups under mild conditions, potentially useful for modifying tert-butyl 4-((4-chlorophenyl)sulfonyl)piperidine-1-carboxylate derivatives.

Protection and Deprotection Steps

The Boc protecting group on the piperidine nitrogen is introduced or removed as needed:

- Boc protection is typically introduced via reaction with di-tert-butyl dicarbonate (Boc2O).

- Deprotection can be achieved by treatment with trifluoroacetic acid (TFA) in dichloromethane at room temperature, yielding the free amine for further functionalization.

Research Findings and Analysis

- Oxidation of alkyl–aryl sulfides to sulfones is critical and can be performed efficiently with either KMnO4 or Oxone®; choice depends on substrate sensitivity and scale.

- Photochemical alkyl–arylation provides a versatile tool for functionalizing olefins bearing sulfone groups, expanding synthetic utility.

- The Boc protection strategy ensures selective reactions at the piperidine nitrogen and stability under oxidative conditions.

- Purification by silica-gel chromatography or recrystallization is essential to isolate pure this compound.

Data Table: Summary of Key Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Yield/Outcome | Notes |

|---|---|---|---|---|

| 1 | Boc-protection of piperidine | Boc2O, base | High yield | Protects nitrogen |

| 2 | Formation of alkyl–aryl sulfide | Aryl thiol + alkyl halide, triethylamine, acetonitrile | Moderate to high | Precursor to sulfone |

| 3 | Oxidation to sulfone | KMnO4 in acetic acid or Oxone® in THF/methanol | Moderate to high | Sulfone formation |

| 4 | Photochemical alkyl–arylation | Ru(dMebpy)3(PF6)2, K3PO4, blue LED, acetonitrile | Variable, moderate | Functionalization of olefins |

| 5 | Purification | Silica-gel chromatography or recrystallization | Pure compound | Essential for isolation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.